molecular formula C21H15N5O2S B2674253 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-07-5

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No. B2674253
CAS RN: 942002-07-5
M. Wt: 401.44
InChI Key: SRSJGVMIICFJTE-NCELDCMTSA-N
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Description

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a synthetic compound that has shown potential in scientific research applications. This compound is a quinazoline derivative, which has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Applications

Efficient synthetic routes for derivatives of quinazoline, which may include structures similar to the compound , have been developed, demonstrating their potential in creating novel chemical entities. For example, palladium-catalyzed Suzuki C–C coupling has been employed for the synthesis of novel urea and thiourea-based quinazoline derivatives, highlighting the versatility of these compounds in organic synthesis (Patel, Chikhalia, & Kumari, 2015). Furthermore, the identification of potent and selective inhibitors of PDGF receptor autophosphorylation emphasizes the importance of quinazoline derivatives in medicinal chemistry, particularly in the context of receptor selectivity and potential therapeutic applications (Furuta et al., 2006).

Pharmaceutical and Biological Research

Quinazoline derivatives have shown a broad spectrum of biological activities, including antimicrobial properties. A study on substituted quinazolines as antimicrobial agents revealed that certain derivatives exhibit significant activity against various microorganisms, indicating their potential as leads for the development of new antimicrobial drugs (Buha et al., 2012). Additionally, the exploration of quinazoline derivatives for CNS activities and their cyclization pathways suggests the compound's relevance in designing drugs with potential CNS activity (Heinicke, Hung, Prager, & Ward, 1984).

Material Science and Catalysis

The compound's derivatives have also found applications in materials science and as catalysts in chemical reactions. An environmentally friendly procedure for synthesizing quinazolinone derivatives using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions showcases the compound's utility in green chemistry (Ghashang, Mansoor, & Aswin, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with cyanophenyl isocyanate followed by treatment with urea.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "cyanophenyl isocyanate", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is reacted with cyanophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea." ] }

CAS RN

942002-07-5

Product Name

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Molecular Formula

C21H15N5O2S

Molecular Weight

401.44

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

SRSJGVMIICFJTE-NCELDCMTSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

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